molecular formula C19H26N4O3 B2925001 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone CAS No. 1286710-94-8

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B2925001
CAS No.: 1286710-94-8
M. Wt: 358.442
InChI Key: NERYRPYQYIUEEA-UHFFFAOYSA-N
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Description

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a useful research compound. Its molecular formula is C19H26N4O3 and its molecular weight is 358.442. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biochemical Analysis

Biochemical Properties

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially offering therapeutic benefits for neurological disorders. Additionally, the compound’s interaction with reactive oxygen species (ROS) suggests its potential antioxidant properties, which could be beneficial in reducing oxidative stress and preventing cellular damage .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in oxidative stress response, leading to enhanced cellular defense mechanisms

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . Additionally, the compound’s interaction with ROS indicates its role as an antioxidant, scavenging free radicals and reducing oxidative damage. These molecular mechanisms highlight the compound’s potential therapeutic applications in neuroprotection and antioxidative therapies.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound has been associated with sustained inhibition of acetylcholinesterase activity and prolonged antioxidant effects, suggesting its potential for chronic therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective and antioxidant effects without significant toxicity . At higher doses, potential toxic effects, such as impaired motor function and behavioral changes, have been observed . These findings underscore the importance of determining optimal dosages for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. Its inhibition of acetylcholinesterase affects the cholinergic pathway, leading to increased acetylcholine levels . Additionally, the compound’s antioxidant properties suggest its involvement in pathways related to oxidative stress and cellular defense mechanisms . These interactions highlight the compound’s potential for modulating metabolic flux and influencing metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to accumulate in specific tissues, such as the brain, where it exerts its neuroprotective effects . Its interaction with transporters and binding proteins facilitates its localization and accumulation, enhancing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize in the cytoplasm and mitochondria, where it exerts its antioxidant effects . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its activity and therapeutic potential.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-25-17-5-4-16(14-18(17)26-2)15-19(24)22-11-8-21(9-12-22)10-13-23-7-3-6-20-23/h3-7,14H,8-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERYRPYQYIUEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)CCN3C=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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